molecular formula C18H17ClN2 B1299016 Benzyl-(2-chloro-8-methyl-quinolin-3-ylmethyl)-amine CAS No. 606095-53-8

Benzyl-(2-chloro-8-methyl-quinolin-3-ylmethyl)-amine

Cat. No. B1299016
CAS RN: 606095-53-8
M. Wt: 296.8 g/mol
InChI Key: KSBROIBBHDEIFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Benzyl-(2-chloro-8-methyl-quinolin-3-ylmethyl)-amine involves various chemical reactions, including the Friedländer reaction, which is a method used to synthesize quinoline derivatives. In one study, the Friedländer reaction was employed to prepare a series of 14-aryl-tetrahydroquinoline amine derivatives, which showed potent inhibitory activity against acetylcholinesterase . Another approach described the use of palladium-catalyzed cyclization of o-chlorohetaryl ynones with primary amines to synthesize a range of quinoline derivatives . These methods highlight the versatility of synthetic strategies to access the quinoline scaffold, which is central to the structure of this compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by X-ray diffraction studies. For instance, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer were determined, revealing conformational differences and hydrogen-bonding interactions within the crystal lattice . Similarly, the molecular structure of benzimidazoquinolines, which share a similar quinoline core, was elucidated using X-ray diffractometry, showing planarity and weak intermolecular interactions . These studies provide insights into the molecular conformations and interactions that could be relevant for this compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in the synthesis of 3-benzyl-2-substituted quinoxalines . The reactivity of the quinoline nucleus can be influenced by substituents, as seen in the tautomerism observed in quinoxalines derived from the 1,4-naphthoquinone nucleus . These reactions are crucial for modifying the quinoline core and introducing functional groups that can alter the biological activity and physical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the planarity and intermolecular interactions observed in benzimidazoquinolines affect their spectroscopic properties and potential as fluorescent probes for DNA detection . The presence of substituents such as chlorine can also impact the properties of the molecule, as seen in the restricted rotation around the benzyl-amine bond in benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine . These properties are important for understanding the behavior of this compound in different environments and its potential applications.

Scientific Research Applications

  • Fluorescence Applications : A study by Wei et al. (2006) developed tridentate ligands derived from benzimidazole, quinoline, and tryptophan, investigating their reactions with rhenium complexes. These complexes exhibited potential for fluorescence applications, which can be useful in various scientific and industrial processes (Wei, Babich, Ouellette, & Zubieta, 2006).

  • Antimicrobial Activity : Singh et al. (2010) explored the synthesis of new quinoxaline derivatives by modifying 2-chloro-3-methylquinoxaline, aiming to optimize antimicrobial activity. The study highlights the potential of benzyl-(2-chloro-8-methyl-quinolin-3-ylmethyl)-amine derivatives in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).

  • Sensing Biological Zn(II) : Nolan et al. (2005) synthesized QZ1 and QZ2, two fluorescein-based dyes derivatized with 8-aminoquinoline, for the purpose of sensing biological Zn(II). These dyes showed potential for specific fluorescence enhancements upon Zn(II) coordination, indicating their use in biological and chemical sensing applications (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).

  • Synthesis of Heterocyclic Compounds : Prabha and Prasad (2012) conducted a study on the reaction of 4-chloro-2-methylquinolines with 1-naphthylamine, leading to the synthesis of heterocyclic compounds with potential pharmaceutical applications (Prabha & Prasad, 2012).

  • DNA Photocleavage Studies : Bindu, Mahadevan, and Naik (2012) synthesized Schiff bases of 2-chloro-3-formyl-quinoline and tested them for DNA photocleavage activities. This research could have implications in genetic studies and therapies (Bindu, Mahadevan, & Naik, 2012).

  • Catalysis in Polymerization : A study by Qiao, Ma, and Wang (2011) explored the synthesis of aluminum and zinc complexes supported by pyrrole-based ligands, demonstrating their catalytic potential in the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).

  • Synthesis of Novel Heterocyclic Compounds : Mulwad and Lohar (2003) synthesized novel heterocyclic compounds using benzopyranoquinolin-6-one and diphenyl furo-quinolin-4-one as starting materials, indicating potential for creating diverse chemical structures (Mulwad & Lohar, 2003).

properties

IUPAC Name

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2/c1-13-6-5-9-15-10-16(18(19)21-17(13)15)12-20-11-14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBROIBBHDEIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322679
Record name N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

606095-53-8
Record name N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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